
N-cyano-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-2-methylbenzamide: is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Cyanoacetylation: One of the common methods to synthesize N-cyano-2-methylbenzamide involves the reaction of 2-methylbenzamide with cyanoacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Aminolysis of Cyanoacetic Esters: Another method involves the reaction of 2-methylbenzonitrile with cyanoacetic acid esters under basic conditions. This method can be performed using various bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-cyano-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2-methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-cyano-2-methylbenzamide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-cyano-2-methylbenzamide and its derivatives often involves interaction with specific enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-cyano-2-chlorobenzamide
- N-cyano-2-ethylbenzamide
- N-cyano-2-methoxybenzamide
Comparison: N-cyano-2-methylbenzamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. Compared to N-cyano-2-chlorobenzamide, the methyl group is less electron-withdrawing than the chloro group, potentially leading to different reactivity patterns. The presence of the methyl group also affects the compound’s steric properties, which can influence its interactions with biological targets.
Propriétés
Numéro CAS |
62995-73-7 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
N-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)9(12)11-6-10/h2-5H,1H3,(H,11,12) |
Clé InChI |
OARPGCYYKTZRCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


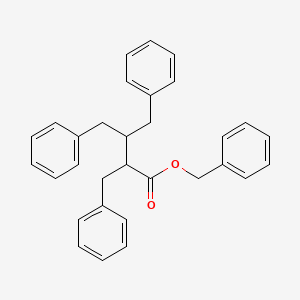
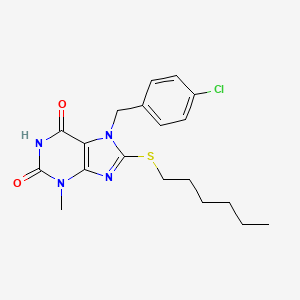
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)
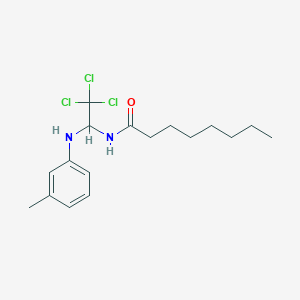


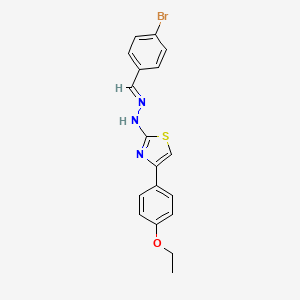

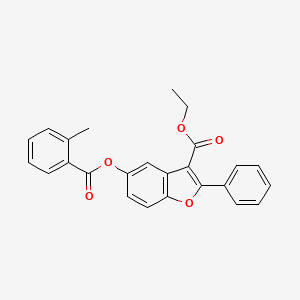
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

